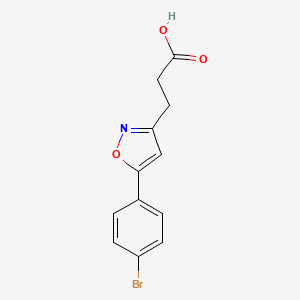

5-(4-Bromophenyl)isoxazole-3-propionic acid

Overview

Description

5-(4-Bromophenyl)isoxazole-3-propionic acid is an organic compound with the molecular formula C12H10BrNO3 It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)isoxazole-3-propionic acid typically involves a multi-step process. One common method is the [3+2] 1,3-dipolar cycloaddition reaction between nitrile oxide and an alkyne, followed by an oxidation reaction using manganese dioxide as the oxidizing reagent . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)isoxazole-3-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the bromine atom or the isoxazole ring.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds.

Scientific Research Applications

Neuroscience Research

Role as an AMPA Receptor Agonist

5-(4-Bromophenyl)isoxazole-3-propionic acid acts as a potent and selective agonist for AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system. This property is invaluable for researchers investigating:

- Synaptic Transmission : Understanding how signals are transmitted between neurons.

- Plasticity : Studying mechanisms underlying learning and memory by examining how synapses strengthen or weaken over time.

Pharmaceutical Development

Neuroprotective Drug Development

The compound is utilized in developing drugs aimed at neuroprotection, particularly for conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that modulation of AMPA receptors can provide neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases .

Behavioral Studies

Investigating Mood Disorders

In behavioral studies, this compound is used to explore the effects of AMPA receptor modulation on behavior. This includes:

- Anxiety and Depression : Understanding how alterations in glutamate signaling can influence mood and anxiety disorders.

- Cognitive Function : Assessing the impact on learning and memory through controlled behavioral experiments.

Drug Interaction Studies

Assessing CNS Drug Interactions

The compound is crucial in evaluating drug interactions within the central nervous system (CNS). This research helps determine safe and effective combinations of medications, particularly those affecting neurotransmitter systems. Such studies are essential for:

- Polypharmacy Management : Understanding how multiple drugs interact can lead to better therapeutic strategies.

- Safety Profiles : Identifying potential adverse effects when combining different pharmacological agents.

Biochemical Assays

Measuring Receptor Activity

this compound is widely used in biochemical assays to measure AMPA receptor activity. These assays are pivotal for:

- Drug Discovery : Evaluating the efficacy of new compounds targeting glutamate receptors.

- Mechanistic Studies : Investigating the pathways involved in receptor activation and downstream signaling events.

Summary Table of Applications

| Application Area | Specific Uses | Key Insights/Findings |

|---|---|---|

| Neuroscience Research | AMPA receptor agonist studies | Insights into synaptic transmission and plasticity |

| Pharmaceutical Development | Neuroprotective drug development | Potential treatments for neurodegenerative diseases |

| Behavioral Studies | Effects on mood and cognition | Links between glutamate signaling and behavior |

| Drug Interaction Studies | CNS drug interaction assessments | Safe medication combinations |

| Biochemical Assays | Measuring receptor activity | Efficacy evaluation in drug discovery |

Case Studies

-

Neuroprotection Against Ischemia

A study demonstrated that this compound could mitigate neuronal death due to ischemia by activating protective signaling pathways involving phosphatidylinositol-3 kinase (PI3K) and glycogen synthase kinase 3 beta (GSK3β) . This finding supports its potential application in stroke treatment. -

Behavioral Impact on Anxiety Models

Research involving animal models has shown that administration of this compound can reduce anxiety-like behaviors, suggesting its utility in developing treatments for anxiety disorders .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)isoxazole-3-propionic acid involves its interaction with specific molecular targets. The isoxazole ring can participate in various chemical reactions, and the bromine atom can act as a leaving group in substitution reactions. These interactions can affect biological pathways and processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Isoxazole: The parent compound, which lacks the bromine and propionic acid groups.

4-Bromophenylisoxazole: A similar compound without the propionic acid group.

5-Phenylisoxazole-3-propionic acid: A compound with a phenyl group instead of a bromophenyl group.

Uniqueness

5-(4-Bromophenyl)isoxazole-3-propionic acid is unique due to the presence of both the bromine atom and the propionic acid group. These functional groups confer distinct chemical properties and reactivity, making it a versatile compound for various applications.

Biological Activity

5-(4-Bromophenyl)isoxazole-3-propionic acid (CAS No. 870703-99-4) is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the central nervous system. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and comparative analysis with related compounds.

This compound is characterized by its isoxazole ring and a bromophenyl substituent, which influence its interaction with biological targets. Its chemical structure can be represented as follows:

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN₁O₂ |

| Molecular Weight | 256.10 g/mol |

| CAS Number | 870703-99-4 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its role as an agonist at glutamate receptors, particularly the AMPA subtype. This interaction enhances synaptic transmission and has implications for neuroprotection and cognitive enhancement.

- Glutamate Receptor Modulation : The compound selectively interacts with AMPA receptors, leading to increased calcium influx into neurons, which can promote neuroplasticity and synaptic strengthening .

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties against excitotoxicity induced by excessive glutamate levels. This is achieved through the activation of intracellular signaling pathways that inhibit apoptosis .

Experimental Findings

Recent research has highlighted several key findings regarding the biological effects of this compound:

- Neuroprotection in Ischemia Models : In murine models of ischemia, administration of the compound significantly reduced neuronal death and improved functional recovery post-injury .

- Enhancement of Neurite Outgrowth : The compound has been shown to promote neurite outgrowth in primary neuronal cultures, indicating its potential role in enhancing neuronal regeneration .

Table 2: Summary of Biological Activities

Case Study 1: Neuroprotection Against Excitotoxicity

A study investigated the effects of this compound on glutamate-induced excitotoxicity in cortical neurons. The results indicated that treatment with the compound significantly reduced caspase-3 activation, a marker of apoptosis, thereby demonstrating its protective effects against excitotoxic damage .

Case Study 2: Cognitive Enhancement in Animal Models

In behavioral studies using rodent models, administration of the compound was associated with improved performance in memory tasks, suggesting potential applications in cognitive enhancement therapies. These findings underscore its relevance for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds that interact with glutamate receptors.

Table 3: Comparison with Related Compounds

| Compound | Mechanism of Action | Potency (IC50) |

|---|---|---|

| Alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) | Direct AMPA receptor agonist | ~1 µM |

| Kainic Acid | Non-selective glutamate receptor agonist | ~0.5 µM |

| This compound | Selective AMPA receptor modulator | TBD |

Properties

IUPAC Name |

3-[5-(4-bromophenyl)-1,2-oxazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKQZCPKIIKIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584695 | |

| Record name | 3-[5-(4-Bromophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-99-4 | |

| Record name | 3-[5-(4-Bromophenyl)-1,2-oxazol-3-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870703-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.